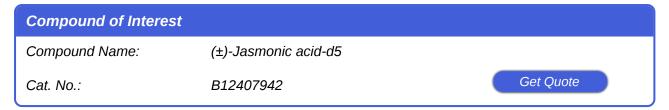


# (±)-Jasmonic acid-d5 certificate of analysis and technical data

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An In-depth Technical Guide to (±)-Jasmonic acid-d5

This technical guide provides comprehensive information on **(±)-Jasmonic acid-d5** for researchers, scientists, and drug development professionals. It includes a summary of its technical data, detailed experimental protocols for its use, and visualizations of the jasmonic acid signaling pathway.

#### Technical Data: (±)-Jasmonic acid-d5

(±)-Jasmonic acid-d5 is a deuterated form of jasmonic acid, primarily used as an internal standard for the quantification of jasmonic acid in various biological samples using mass spectrometry-based techniques.[1][2][3][4] Its physical and chemical properties are summarized in the table below.



| Property          | Value   |
|-------------------|---|
| Formal Name       | 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid        |
| CAS Number        | 2750534-78-0[1][4]  |
| Molecular Formula | C12H13D5O3[1][4]  |
| Formula Weight    | 215.3[1][4]   |
| Purity            | ≥98%[2][5]; ≥99% deuterated forms (d <sub>1</sub> -d <sub>5</sub> )[1][4] |
| Formulation       | A solution in methyl acetate[1][4] or available as a solid.               |
| Solubility        | Slightly soluble in chloroform and methanol.[1] [4]                       |
| Storage           | -20°C[4]  |
| Applications      | Internal standard for GC-MS or LC-MS analysis. [1][3][4]                  |

### **Experimental Protocols**

### Quantification of Endogenous Jasmonic Acid using (±)-Jasmonic acid-d5 as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the extraction, purification, and quantification of jasmonic acid from plant tissue.

- 1. Sample Preparation and Extraction:
- Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.



- To the powdered tissue, add a pre-determined amount of (±)-Jasmonic acid-d5 as an
  internal standard. The amount added should be within the linear range of the instrument's
  calibration curve.
- Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol in water).
- Vortex the mixture vigorously and incubate at 4°C for 30 minutes with constant shaking.
- Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant containing the extracted jasmonates.
- 2. Solid-Phase Extraction (SPE) for Purification:
- Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
- Load the supernatant from the previous step onto the conditioned SPE cartridge.
- Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol) to remove hydrophilic impurities.
- Elute the jasmonates from the cartridge using a less polar solvent (e.g., 80% methanol or ethyl acetate).
- Dry the eluted sample under a stream of nitrogen gas or using a vacuum concentrator.
- 3. LC-MS/MS Analysis:
- Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Use a suitable C18 column for chromatographic separation. The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).



- The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both endogenous jasmonic acid and the (±)-Jasmonic acid-d5 internal standard.
- Quantify the amount of endogenous jasmonic acid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

# Signaling Pathways Jasmonic Acid Biosynthesis

Jasmonic acid biosynthesis, also known as the octadecanoid pathway, is initiated in the chloroplast and completed in the peroxisome.[6][7] It begins with the release of  $\alpha$ -linolenic acid from the chloroplast membranes.[6][7]



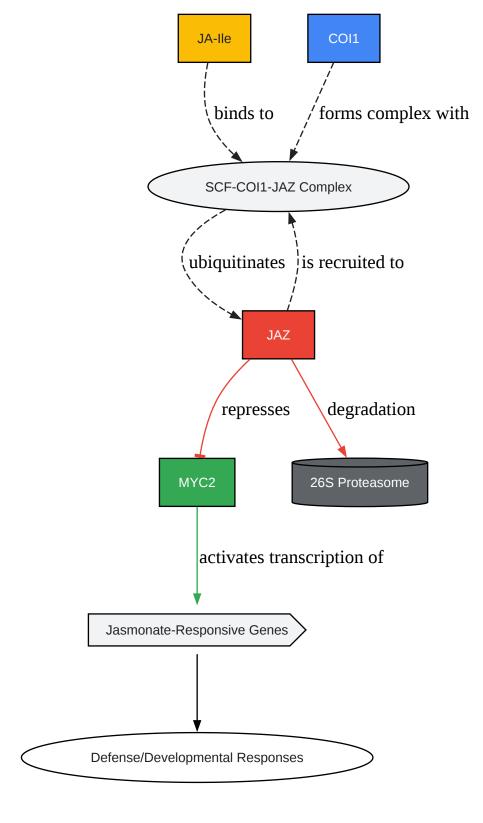
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Caption: The biosynthetic pathway of jasmonic acid.

#### **Core Jasmonic Acid Signaling Pathway**

The perception of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-IIe), occurs in the nucleus and triggers a signaling cascade that leads to the expression of jasmonate-responsive genes.[8]





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Caption: The core signaling pathway of jasmonic acid.



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